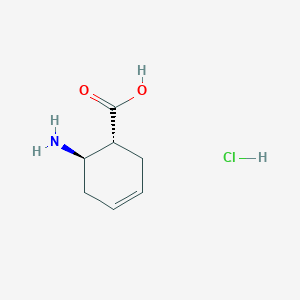
trans-6-Aminocyclohex-3-ene-1-carboxylic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-6-Aminocyclohex-3-ene-1-carboxylic acid;hydrochloride: is a chemical compound with the molecular formula C7H12ClNO2. It is a derivative of cyclohexene, featuring an amino group and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to achieve high yields. The purification process often includes crystallization and recrystallization to obtain the desired product with high purity .
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
科学研究应用
Chemistry: In chemistry, trans-6-Aminocyclohex-3-ene-1-carboxylic acid;hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its amino and carboxylic acid groups make it a suitable candidate for studying protein-ligand interactions .
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Its structure allows for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity makes it a valuable component in various manufacturing processes .
作用机制
The mechanism of action of trans-6-Aminocyclohex-3-ene-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
- cis-6-Aminocyclohex-3-ene-1-carboxylic acid
- trans-3-tert-Butoxycarbonylaminocyclohex-4-enecarboxylic acid
- trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride
Comparison: Compared to its similar compounds, trans-6-Aminocyclohex-3-ene-1-carboxylic acid;hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .
生物活性
Introduction
trans-6-Aminocyclohex-3-ene-1-carboxylic acid; hydrochloride is a chemical compound with significant biological activity, primarily due to its structural features, which include an amino group and a carboxylic acid functional group. This compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.
Chemical Properties
- Molecular Formula: C7H12ClNO2
- Molecular Weight: Approximately 177.63 g/mol
- Appearance: White crystalline solid
- Melting Point: 196 to 199 °C
- Boiling Point: Approximately 285 °C
These properties enhance its solubility in aqueous solutions, making it suitable for biological assays and therapeutic applications.
The mechanism of action of trans-6-Aminocyclohex-3-ene-1-carboxylic acid; hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites on these targets, while the carboxylic acid group can engage in ionic interactions. Such interactions can modulate the activity of the target molecules, leading to various biological effects.
Interaction with Biological Targets
Research indicates that trans-6-Aminocyclohex-3-ene-1-carboxylic acid may inhibit certain enzymes involved in metabolic pathways. For instance, it has been observed to inhibit plasminogen activators, reducing fibrinolysis and promoting clot formation. This property suggests potential therapeutic uses in conditions where modulation of blood clotting is necessary.
Antifibrinolytic Properties
One of the notable biological activities of trans-6-Aminocyclohex-3-ene-1-carboxylic acid; hydrochloride is its antifibrinolytic effect. This property has been explored in various studies focusing on its ability to inhibit fibrinolysis, which is the process of breaking down fibrin in blood clots. By inhibiting this process, the compound may help in conditions requiring enhanced clot stability.
Enzyme Inhibition Studies
Several studies have investigated the enzyme inhibition potential of trans-6-Aminocyclohex-3-ene-1-carboxylic acid:
| Study | Enzyme Target | Effect |
|---|---|---|
| Study 1 | Plasminogen Activator | Inhibition of fibrinolysis |
| Study 2 | Cyclooxygenase (COX) | Potential anti-inflammatory effects |
| Study 3 | Lipoxygenase | Modulation of inflammatory pathways |
These findings suggest that the compound may have broader implications in treating inflammatory diseases and conditions associated with abnormal clotting.
Comparison with Related Compounds
Trans-6-Aminocyclohex-3-ene-1-carboxylic acid; hydrochloride shares structural similarities with other compounds, which helps in understanding its unique biological activity:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cis-6-Amino-3-cyclohexene-1-carboxylic acid | C7H11NO2 | Geometric isomer with different physical properties |
| 2-Aminocyclohexane carboxylic acid | C7H13NO2 | Different positioning of functional groups |
| 4-Aminocyclohexane carboxylic acid | C7H13NO2 | Variation in the position of the amino group |
The differences in geometric configuration and functional group arrangement can significantly influence their reactivity and biological activity .
Case Study 1: Antifibrinolytic Activity
A study conducted on animal models demonstrated that trans-6-Aminocyclohex-3-ene-1-carboxylic acid significantly reduced fibrinolytic activity when administered prior to surgical procedures. This effect was quantified by measuring the levels of plasminogen activators before and after treatment, indicating its potential use as a preoperative medication to enhance clot stability.
Case Study 2: Anti-inflammatory Effects
In vitro studies examining the anti-inflammatory properties revealed that trans-6-Aminocyclohex-3-ene-1-carboxylic acid inhibited COX enzymes, leading to decreased production of inflammatory mediators. This suggests potential applications in treating inflammatory disorders such as arthritis or other chronic inflammatory conditions.
属性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC 名称 |
(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 |
InChI 键 |
HZJHDHWPTTVQSN-KGZKBUQUSA-N |
手性 SMILES |
C1C=CC[C@H]([C@@H]1C(=O)O)N.Cl |
规范 SMILES |
C1C=CCC(C1C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















